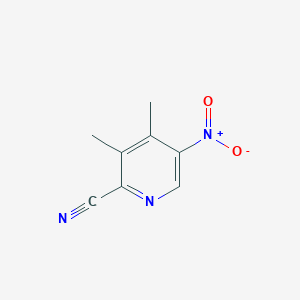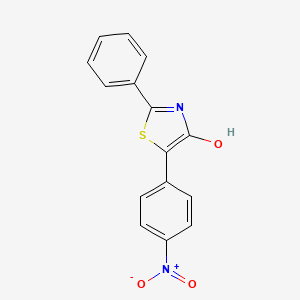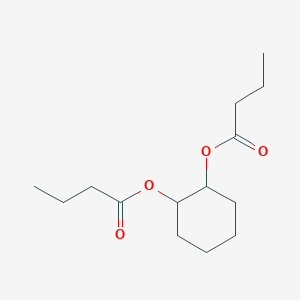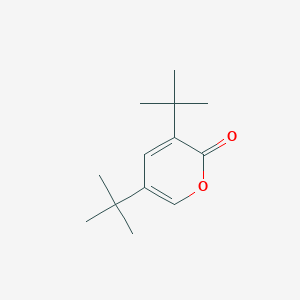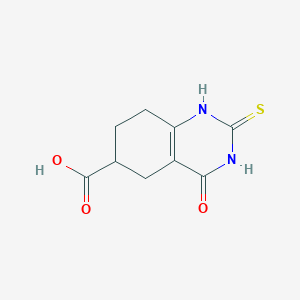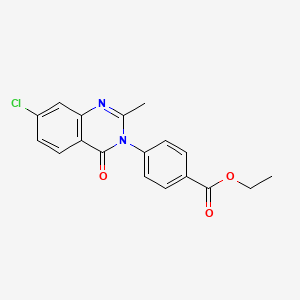![molecular formula C12H22N2O B13997721 N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide CAS No. 60441-40-9](/img/structure/B13997721.png)
N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide typically involves the reaction of hept-2-enylamine with pyrrolidine-1-carboxylic acid or its derivatives. The reaction is often carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction can be performed in solvents such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyrrolidine derivatives with various substituents.
Scientific Research Applications
N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-hept-2-enyl]pyrrolidine-2-carboxamide
- N-[(E)-hept-2-enyl]pyrrolidine-3-carboxamide
- N-[(E)-hept-2-enyl]pyrrolidine-4-carboxamide
Uniqueness
N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. The position of the carboxamide group on the pyrrolidine ring influences its interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
60441-40-9 |
|---|---|
Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-hept-2-enylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H22N2O/c1-2-3-4-5-6-9-13-12(15)14-10-7-8-11-14/h5-6H,2-4,7-11H2,1H3,(H,13,15) |
InChI Key |
OVZDGZPZBLJHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCNC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


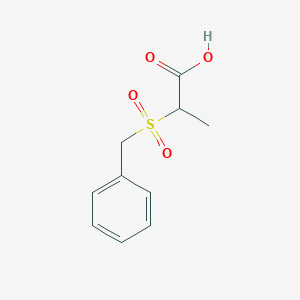
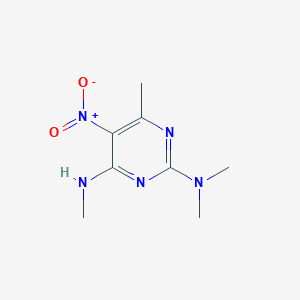

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)


![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
